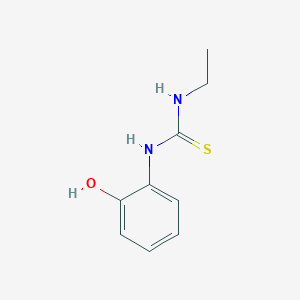
N-Ethyl-N'-(2-hydroxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N’-(2-hydroxyphenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as chemistry, biology, and medicine. The compound’s structure consists of an ethyl group attached to one nitrogen atom and a 2-hydroxyphenyl group attached to the other nitrogen atom of the thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
N-Ethyl-N’-(2-hydroxyphenyl)thiourea can be synthesized through a condensation reaction between ethylamine and 2-hydroxyphenyl isothiocyanate. The reaction typically occurs in an aqueous medium or an organic solvent such as ethanol. The reaction conditions often involve mild temperatures and the presence of a base to facilitate the formation of the thiourea derivative.
Industrial Production Methods
Industrial production of N-Ethyl-N’-(2-hydroxyphenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
N-Ethyl-N’-(2-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced thiourea derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学的研究の応用
N-Ethyl-N’-(2-hydroxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological studies.
Medicine: Potential therapeutic agent due to its biological activities, including anti-inflammatory and antitumor effects.
Industry: Used in the production of dyes, photographic chemicals, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of N-Ethyl-N’-(2-hydroxyphenyl)thiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and DNA, leading to its biological effects.
Pathways Involved: It can modulate oxidative stress pathways, inhibit specific enzymes, and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N-Phenylthiourea: Similar structure but with a phenyl group instead of an ethyl group.
N-Methyl-N’-(2-hydroxyphenyl)thiourea: Similar structure but with a methyl group instead of an ethyl group.
N-Allyl-N’-(2-hydroxyphenyl)thiourea: Similar structure but with an allyl group instead of an ethyl group.
Uniqueness
N-Ethyl-N’-(2-hydroxyphenyl)thiourea is unique due to its specific combination of an ethyl group and a 2-hydroxyphenyl group, which imparts distinct chemical and biological properties. Its unique structure allows it to interact differently with molecular targets compared to other thiourea derivatives, making it valuable for specific applications in research and industry.
特性
CAS番号 |
15175-43-6 |
|---|---|
分子式 |
C9H12N2OS |
分子量 |
196.27 g/mol |
IUPAC名 |
1-ethyl-3-(2-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C9H12N2OS/c1-2-10-9(13)11-7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3,(H2,10,11,13) |
InChIキー |
TZFJMJYRNOGQBS-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)NC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


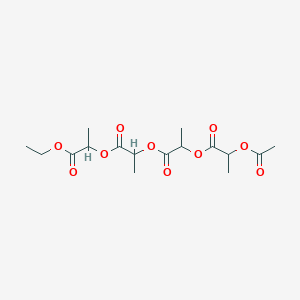
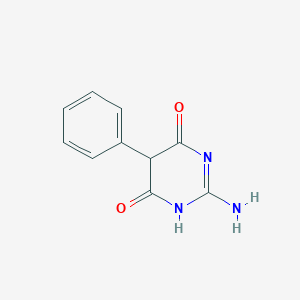
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)
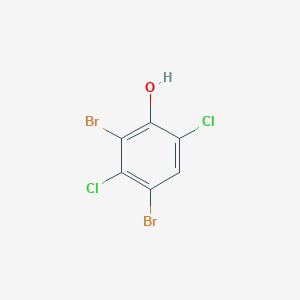
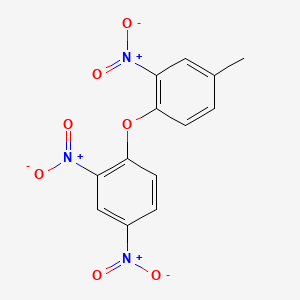

![5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14720872.png)
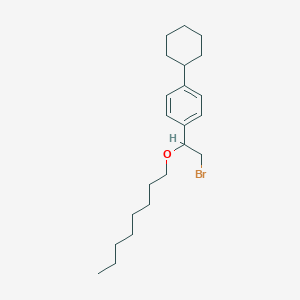

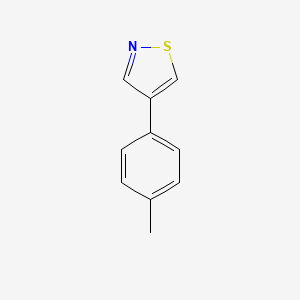
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
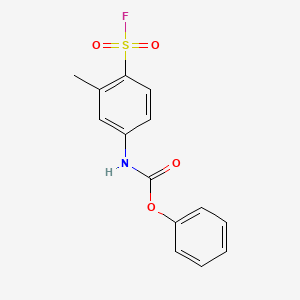

![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
